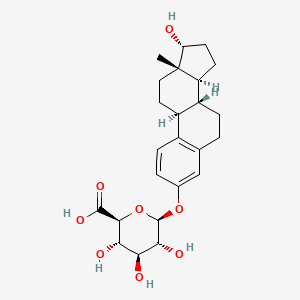
17alpha-Estradiol 3-glucosiduronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
17alpha-estradiol 3-glucosiduronic acid is a steroid glucosiduronic acid that is 17alpha-estradiol having a single beta-D-glucuronic acid residue attached at position 3. It derives from a 17alpha-estradiol. It is a conjugate acid of a 17alpha-estradiol 3-glucosiduronate.
This compound, also known as estradiol-17a 3-D-glucuronoside, belongs to the class of organic compounds known as steroid glucuronide conjugates. These are sterol lipids containing a glucuronide moiety linked to the steroid skeleton. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. This compound has been found in human hepatic tissue, liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, this compound is primarily located in the cytoplasm and membrane (predicted from logP). This compound can be converted into 17alpha-estradiol.
Applications De Recherche Scientifique
Introduction to 17alpha-Estradiol 3-glucosiduronic acid
This compound is a steroid glucuronide conjugate derived from the hormone estradiol. It plays a significant role in the metabolism and biological effects of estrogens, particularly in the context of hormonal therapies and endocrine function. This compound is notable for its hydrophobic nature and its involvement in various physiological processes.
Metabolism
The metabolism of 17alpha-estradiol involves conjugation with glucuronic acid, which facilitates its excretion through urine. This process is crucial for regulating estrogen levels in the body and can influence the pharmacokinetics of estrogenic compounds used in clinical settings . The metabolic pathways also indicate that this glucuronide can be deconjugated back into active estrogens by enzymes such as β-glucuronidase found in certain tissues, including the liver and mammary glands .
Hormonal Therapies
- Estrogen Replacement Therapy : this compound is studied for its potential applications in hormone replacement therapies, particularly for postmenopausal women. Its glucuronidation helps mitigate adverse effects associated with unmodified estrogens, such as increased risk of certain cancers .
- Cancer Research : Research has indicated that estradiol glucuronides, including this compound, may play a role in tumor formation related to estrogen exposure. Understanding its mechanism could lead to better therapeutic strategies against estrogen-dependent cancers .
Pharmacokinetic Studies
Pharmacokinetic studies have shown that the conjugation of estradiol to form glucuronides alters its distribution and elimination profiles. For instance, studies involving human subjects have demonstrated that the administration of estriol and its glucuronides results in significant urinary excretion, suggesting efficient metabolic processing .
Environmental Impact Studies
This compound is also relevant in environmental science, particularly concerning endocrine disruptors. Its presence in wastewater and aquatic systems poses questions about its effects on wildlife and ecosystem health. Research into its degradation pathways is essential for assessing environmental risks associated with estrogenic compounds .
Clinical Trials
Several clinical trials have investigated the efficacy of estradiol glucuronides in treating menopausal symptoms. For example, a study showed that patients receiving hormone therapy with estradiol glucuronides experienced fewer side effects compared to those receiving non-conjugated estrogens .
Metabolic Fate Studies
A notable study examined the metabolic fate of administered estriol and its glucuronides in human subjects. Results indicated that a significant proportion of these compounds was excreted unchanged or as metabolites within 48 hours, highlighting their rapid metabolism and clearance from the body .
Propriétés
Formule moléculaire |
C24H32O8 |
|---|---|
Poids moléculaire |
448.5 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(8R,9S,13S,14S,17R)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C24H32O8/c1-24-9-8-14-13-5-3-12(10-11(13)2-4-15(14)16(24)6-7-17(24)25)31-23-20(28)18(26)19(27)21(32-23)22(29)30/h3,5,10,14-21,23,25-28H,2,4,6-9H2,1H3,(H,29,30)/t14-,15-,16+,17-,18+,19+,20-,21+,23-,24+/m1/s1 |
Clé InChI |
MUOHJTRCBBDUOW-FNUZHIFDSA-N |
SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O |
SMILES isomérique |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@H]2O)CCC4=C3C=CC(=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O |
SMILES canonique |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O |
Description physique |
Solid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















